tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
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Overview
Description
tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is a complex organic compound known for its unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.0]heptane core.
Introduction of the aminomethyl group: This is achieved through a substitution reaction where an aminomethyl group is introduced at the desired position.
Protection of the carboxylate group: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility
Chemical Reactions Analysis
tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its unique structure and reactivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride can be compared with other similar compounds such as:
tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a different bicyclic structure but similar functional groups.
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate: This compound contains an additional nitrogen atom in the bicyclic ring, which can alter its reactivity and binding properties.
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has an oxygen atom in the bicyclic ring, providing different chemical properties
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-8(7-13)6-10(9)14;/h8-10H,4-7,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLOUZVLMJBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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